2-[(Trifluoromethyl)sulfanyl]propanoic acid
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Overview
Description
2-[(Trifluoromethyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C4H5F3O2S It is characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Trifluoromethyl)sulfanyl]propanoic acid typically involves the introduction of a trifluoromethyl group into a sulfanyl-containing precursor. One common method is the reaction of a suitable propanoic acid derivative with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes waste.
Chemical Reactions Analysis
Types of Reactions: 2-[(Trifluoromethyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or a simpler hydrocarbon chain using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether solvents.
Substitution: Nucleophiles like amines or alkoxides; reactions may require catalysts and elevated temperatures.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Thiol derivatives or hydrocarbons.
Substitution: Various substituted propanoic acids depending on the nucleophile used.
Scientific Research Applications
2-[(Trifluoromethyl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups that can interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-[(Trifluoromethyl)sulfanyl]propanoic acid exerts its effects is primarily through its functional groups. The trifluoromethyl group is highly electronegative, which can influence the reactivity of the sulfanyl and carboxylic acid groups. This compound can interact with various molecular targets, including enzymes and receptors, by forming hydrogen bonds, electrostatic interactions, and covalent modifications. These interactions can modulate biological pathways and result in specific biochemical effects.
Comparison with Similar Compounds
2-[(Trifluoromethyl)sulfanyl]acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2-[(Trifluoromethyl)sulfanyl]butanoic acid: Contains a butanoic acid moiety, leading to different physical and chemical properties.
2-[(Trifluoromethyl)sulfanyl]benzoic acid: Features a benzoic acid moiety, which significantly alters its reactivity and applications.
Uniqueness: 2-[(Trifluoromethyl)sulfanyl]propanoic acid is unique due to its specific combination of a trifluoromethyl group and a propanoic acid moiety. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(trifluoromethylsulfanyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2S/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFPYJPXOSZWPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511052 |
Source
|
Record name | 2-[(Trifluoromethyl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63471-78-3 |
Source
|
Record name | 2-[(Trifluoromethyl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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